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(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B1588347
CAS No.: 71155-05-0
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-WDSKDSINSA-N
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Description

Historical Context and Significance of Strained Bicyclic Ketones in Chemical Research

The study of strained cyclic molecules has long fascinated chemists, offering insights into bonding, reactivity, and conformation. The inherent ring strain in small bicyclic systems, arising from distorted bond angles and steric interactions, makes them highly reactive and thus valuable for synthetic transformations. rsc.orgacs.org The bicyclo[3.2.0]heptane skeleton, which contains a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, is a prime example. The significant strain energy of the cyclobutane ring, estimated to be around 120 kJ/mol, facilitates ring-opening and rearrangement reactions that are not readily observed in less strained systems. rsc.org

The history of bicyclo[3.2.0]carbocyclic compounds in chemistry began serendipitously in the mid-1960s when researchers at Pfizer isolated a trimethyl-substituted bicyclo[3.2.0]heptenone derivative. researchgate.net This discovery spurred further investigation into similar structures from natural sources. researchgate.net The strategic importance of the bicyclo[3.2.0]heptanone core grew substantially with its application in the total synthesis of complex natural products. orgsyn.orgthieme-connect.com Their utility stems from the ability to selectively manipulate the functionalities present in each of the two rings. orgsyn.org Research has demonstrated their value as precursors for a wide variety of alicyclic molecules, including derivatives of cyclopentane and cycloheptane. thieme-connect.com The development of methods for the large-scale production of bicyclo[3.2.0]heptanones has further solidified their role as crucial starting materials in synthetic organic chemistry. thieme-connect.com

Structural Features and Stereochemical Considerations of (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

This compound is a chiral molecule featuring a cis-fused bicyclic system. The designation (1R,5S) specifies the absolute configuration at the two bridgehead carbon atoms. This defined stereochemistry is crucial for its application in asymmetric synthesis.

The molecule's structure is characterized by the fusion of a five-membered cyclopentene (B43876) ring and a four-membered cyclobutanone (B123998) ring. nih.gov This fusion results in significant ring strain, which dictates the molecule's conformation and reactivity. The cyclobutane portion of the ring system is puckered to alleviate some of this strain. Force-field calculations and X-ray crystallographic studies of related derivatives indicate that the bicyclo[3.2.0]heptane system preferentially adopts an endo conformation, which is estimated to be more stable than the exo conformer by approximately 6-10 kJ/mol. rsc.org Proton NMR spectral analysis and molecular modeling of bicyclo[3.2.0]hept-2-en-6-one and its derivatives confirm that substitution on the cyclobutane ring causes only minor conformational changes. researchgate.net

The table below summarizes key properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Molecular Formula C₇H₈O nih.gov
Molecular Weight 108.14 g/mol nih.gov
Monoisotopic Mass 108.057515 Da nih.gov
CAS Number 71155-05-0 nih.gov
Canonical SMILES C1C=C[C@@H]2[C@H]1C(=O)C2 nih.gov
Physical Description Liquid
Kovats Retention Index 787 (semi-standard non-polar) nih.gov

Overview of Advanced Research Directions Pertaining to the Bicyclo[3.2.0]hept-2-en-6-one Framework

The unique structural and stereochemical properties of the bicyclo[3.2.0]hept-2-en-6-one core have positioned it as a valuable intermediate in several advanced areas of chemical research, most notably in the synthesis of natural products and in biocatalysis.

Its utility as a chiral building block is demonstrated by its application in the synthesis of numerous biologically active compounds. The racemic mixture of bicyclo[3.2.0]hept-2-en-6-one is a well-known intermediate for prostaglandins (B1171923), a class of important lipid compounds. nih.govkirj.ee Furthermore, specific enantiomers of its derivatives serve as key precursors for various natural products. For example, substituted bicyclo[3.2.0]heptenones are pivotal intermediates in the synthesis of pheromones like grandisol (B1216609) and lineatin, as well as the natural product Brefeldin A, which exhibits antibiotic and antiviral activity. researchgate.netgoogle.com

A significant area of advanced research involves the use of biocatalysis to resolve the racemic ketone and to perform enantioselective transformations. The first reported biotransformation of this ketone was in 1979 using baker's yeast (Saccharomyces cerevisiae). nih.gov This process yielded a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols, which could then be used in enantiomer-specific routes to prostaglandins. nih.gov Since then, extensive research has focused on screening various microorganisms and isolated enzymes for improved selectivity and yield. nih.gov Fungi such as Curvularia lunata and Mortierella ramanniana have been shown to selectively produce the 6-endo-alcohol. nih.gov

The Baeyer-Villiger oxidation of the bicyclo[3.2.0]hept-2-en-6-one framework is another prominent research direction. fishersci.no This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), converts the cyclic ketone into one of two regioisomeric lactones. nih.govresearchgate.net These lactones are highly valuable chiral synthons. For instance, the oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one using a BVMO from a recombinant E. coli strain produces both lactone products with high optical purity (≥96% enantiomeric excess). nih.gov Researchers have explored various strategies to optimize these biotransformations, including enzyme immobilization and continuous substrate feeding, to enhance catalyst stability, reuse, and product purity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B1588347 (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one CAS No. 71155-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHUHPGPKRBM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428675
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71155-05-0
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for the Preparation of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One and Its Enantiomers

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure bicyclo[3.2.0]hept-2-en-6-one is of paramount importance for its application in the total synthesis of chiral natural products and pharmaceuticals. Various strategies have been developed to control the stereochemistry of this bicyclic ketone.

Asymmetric [2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction is a cornerstone for the construction of the bicyclo[3.2.0]heptane skeleton. taltech.ee Asymmetric variants of this reaction have been extensively explored to induce enantioselectivity.

One of the most common methods involves the intramolecular [2+2] cycloaddition of α,β-unsaturated ketenes, which can be generated in situ. taltech.eeorgsyn.org For instance, the cyclization of an α,β-unsaturated ketene (B1206846) derived from 3-hydroxy-6-heptenoic acid can yield the bicyclo[3.2.0]hept-3-en-6-one skeleton with high selectivity for the thermodynamically more stable endo-isomer. taltech.eeorgsyn.org The use of chiral auxiliaries attached to the ketene precursor can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched products. mdpi.com

Metal-catalyzed [2+2] cycloadditions have also emerged as powerful tools. Ruthenium and gold catalysts have been shown to facilitate the enantioselective [2+2] cyclization of allenenes, producing bicyclo[3.2.0]heptane derivatives with high diastereoselectivity and enantiomeric excess. taltech.ee For example, a ruthenium complex, RuH2Cl2(PiPr3)2, has been used for the cyclization of allenenes with complete diastereoselectivity. taltech.ee

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries have proven to be highly effective in guiding the stereochemical outcome of reactions leading to the bicyclo[3.2.0]hept-2-en-6-one core. mdpi.com Evans oxazolidinones, for example, can be attached to a precursor molecule to direct a subsequent cyclization reaction. mdpi.comnih.gov This approach has been successfully applied in organophotoredox-catalyzed [2+2] photocycloadditions of aryl bis-enones, where the chiral auxiliary controls the stereochemistry of the newly formed bicyclic system. mdpi.comnih.gov

Another strategy involves the reaction of a racemic ketone with a chiral amino alcohol, such as ephedrine, to form diastereomeric oxazolidines that can then be separated. psu.edu Similarly, diastereomeric amides can be produced by reacting a racemic bicyclic ketone derivative with a chiral amine, like (+)-α-methylbenzylamine, allowing for separation and subsequent conversion to the desired enantiopure ketone. researchgate.net

The following table summarizes the use of chiral auxiliaries in the synthesis of bicyclo[3.2.0]heptane derivatives:

Chiral AuxiliaryReaction TypeSubstrateProduct StereochemistryReference(s)
Evans OxazolidinonesOrganophotoredox [2+2] CycloadditionAryl bis-enonesEnantioenriched bicyclo[3.2.0]heptanes mdpi.comnih.gov
EphedrineFormation of Diastereomeric OxazolidinesRacemic bicyclo[3.2.0]hept-2-en-6-oneSeparable diastereomers psu.edu
(+)-α-MethylbenzylamineFormation of Diastereomeric AmidesRacemic 7,7-dichloro-4-exo-trimethylsilylbicyclo[3.2.0]hept-2-en-6-oneSeparable diastereomers researchgate.net

Chiral Catalyst-Enabled Transformations (e.g., Organophotoredox Catalysis)

The use of chiral catalysts in conjunction with photoredox catalysis has opened new avenues for the asymmetric synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov In this approach, a photocatalyst, such as Eosin Y, absorbs visible light and initiates a single-electron transfer (SET) process, generating a radical anion intermediate. mdpi.comunimi.it A chiral catalyst can then influence the subsequent cyclization, leading to an enantioenriched product.

For instance, the organophotoredox-catalyzed stereoselective [2+2] photocycloaddition of aryl bis-enone derivatives has been achieved using Eosin Y as the photocatalyst in the presence of LiBr. mdpi.comnih.gov The use of a chiral auxiliary in this system allows for the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov Computational studies have supported a syn-closure pathway for this reaction, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov

Photochemical Routes to the Bicyclo[3.2.0]hept-2-en-6-one System and its Derivatives

Photochemical reactions, particularly intramolecular [2+2] cycloadditions, are a fundamental method for constructing the bicyclo[3.2.0]heptene framework. arkat-usa.org These reactions often proceed by irradiating a suitable diene precursor, leading to the formation of the fused cyclobutane (B1203170) ring. arkat-usa.org

A classic example is the photochemical cyclization of 3,5-cycloheptadienol to afford bicyclo[3.2.0]hept-6-en-3-ol, which can then be oxidized to the corresponding ketone. arkat-usa.org While this method is effective, it can sometimes result in a mixture of endo and exo diastereomers. arkat-usa.org

The photochemical behavior of bicyclo[3.2.0]heptanone derivatives themselves has also been exploited in synthesis. For example, irradiation of a bicyclo[3.2.0]heptan-6-one derivative in aqueous solution, followed by a Wittig olefination, has been used in the total synthesis of prostaglandin-F2α. rsc.org

The use of photosensitizers can influence the outcome of these reactions. For instance, the photocycloaddition of cyclopentenone with various alkenes has been studied to produce diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These intermolecular reactions typically yield a mixture of exo and endo adducts. researchgate.net In contrast, intramolecular photochemical [2+2] reactions can provide a single, stereochemically pure product. researchgate.net

Thermal and Cascade Cyclization Strategies

Thermal cyclization reactions provide an alternative to photochemical methods for the synthesis of the bicyclo[3.2.0]hept-2-en-6-one system. A notable example is the thermal rearrangement of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones, which upon heating, can rearrange to form bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com While not directly yielding the [3.2.0] system, this demonstrates the utility of thermal rearrangements in accessing related bicyclic structures.

A more direct thermal approach involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate. orgsyn.org This process, often carried out by heating a suitable precursor like a 3-hydroxy-6-alkenoic acid with acetic anhydride (B1165640) and a tertiary amine, can lead to the formation of bicyclo[3.2.0]hept-3-en-6-ones in good yields and with high selectivity for the thermodynamically more stable isomer. orgsyn.org

Cascade reactions, which involve a series of intramolecular transformations, offer an efficient way to build molecular complexity. A phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction of an alkynone has been developed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity. bohrium.com

Retrosynthetic Analysis and Strategic Disconnections for the Bicyclo[3.2.0]hept-2-en-6-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one. The key strategic disconnections for this framework often revolve around the formation of the cyclobutane ring.

A primary disconnection is the [2+2] cycloaddition, which simplifies the target to a cyclopentenone and an alkene or alkyne. This is the basis for many of the photochemical and thermal methods discussed. For the specific (1R,5S) enantiomer, an asymmetric [2+2] cycloaddition is a key retrosynthetic step.

Another strategic disconnection involves the cleavage of the C5-C6 bond, leading to a substituted cyclopentane (B165970) derivative. This approach is less common but can be envisioned through rearrangements or ring-closing metathesis reactions of appropriately functionalized cyclopentane precursors.

The synthesis of prostaglandin-F2α provides a practical example of retrosynthetic thinking. rsc.org The bicyclo[3.2.0]hept-2-en-6-one core is seen as a precursor to a more complex bicyclo[3.2.0]heptan-6-one, which can then be elaborated to the final prostaglandin (B15479496) structure. rsc.org The initial bicyclic ketone is formed via a [2+2] cycloaddition. rsc.org

The table below outlines key retrosynthetic disconnections for the bicyclo[3.2.0]hept-2-en-6-one framework:

DisconnectionPrecursor(s)Synthetic StrategyReference
[2+2] CycloadditionCyclopentenone and Alkene/AlkynePhotochemical or Thermal Cycloaddition rsc.org
Intramolecular Ketene CycloadditionUnsaturated Acyl ChlorideThermal Cyclization orgsyn.org
Baeyer-Villiger OxidationBicyclo[3.2.0]hept-2-en-6-oneEnzymatic Oxidation researchgate.net

This analysis highlights the versatility of the bicyclo[3.2.0]hept-2-en-6-one scaffold and the various synthetic strategies that can be employed for its construction.

Synthesis of Substituted and Functionalized Bicyclo[3.2.0]heptenone Derivatives

The strategic importance of the bicyclo[3.2.0]heptenone framework as a versatile building block in organic synthesis has driven the development of numerous methods for the introduction of substituents and functional groups. These modifications are crucial for tuning the molecule's reactivity, and physicochemical properties, and for serving as handles for further chemical transformations in the synthesis of complex natural products and bioactive molecules.

A prominent method for the functionalization of the bicyclo[3.2.0]heptenone core is the Claisen-Schmidt condensation. This base-catalyzed reaction between cis-bicyclo[3.2.0]hept-2-en-6-one and various aromatic or heteroaromatic aldehydes provides a straightforward route to a series of chalcone-like derivatives. tandfonline.comtandfonline.com The reaction typically proceeds in high yields, offering a diverse array of substituted products. tandfonline.comtandfonline.com The general scheme involves the deprotonation of the α-carbon to the ketone, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to yield the α,β-unsaturated ketone.

Table 1: Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation tandfonline.comtandfonline.com

Aldehyde Reactant Resulting Derivative Yield (%)
Benzaldehyde 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one 95
4-Methylbenzaldehyde 7-(4-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one 98
4-Methoxybenzaldehyde 7-(4-Methoxybenzylidene)bicyclo[3.2.0]hept-2-en-6-one 96
4-Chlorobenzaldehyde 7-(4-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one 92
3-Methylbenzaldehyde 7-(3-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one 94
3-Chlorobenzaldehyde 7-(3-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one 93
3-Bromobenzaldehyde 7-(3-Bromobenzylidene)bicyclo[3.2.0]hept-2-en-6-one 90
Furan-2-carbaldehyde 7-(Furan-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one 89
Thiophene-2-carbaldehyde 7-(Thiophen-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one 91
1H-Pyrrole-2-carbaldehyde 7-((1H-Pyrrol-2-yl)methylene)bicyclo[3.2.0]hept-2-en-6-one 90

Another powerful strategy for creating substituted bicyclo[3.2.0]heptane systems is through photochemical [2+2] cycloaddition reactions. mdpi.comresearchgate.net For instance, an organophotoredox-catalyzed stereoselective [2+2] photocycloaddition of aryl bis-enone derivatives has been developed. mdpi.com This method, employing a chiral oxazolidinone auxiliary, allows for the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com The reaction is mediated by Eosin Y and promoted by lithium bromide under visible light irradiation. mdpi.com

Intramolecular [2+2] ketene-alkene cycloadditions represent another efficient route to substituted bicyclo[3.2.0]heptenones. Thermolysis of 4-alkynyl-cyclobutenone derivatives generates a vinyl ketene intermediate, which then undergoes an intramolecular cycloaddition to produce bicyclo[3.2.0]heptenones with substituents at various positions. acs.org This methodology has been successfully applied to the synthesis of precursors for complex natural products like (±)-precapnelladiene. acs.org

Furthermore, transition metal catalysis has emerged as a sophisticated tool for the synthesis of functionalized bicyclo[3.2.0]heptane structures. A gold(I)-catalyzed three-component reaction involving a 1,3-dipolar cycloaddition between a gold carbenoid-containing carbonyl ylide and ethyl vinyl ether leads to highly functionalized bicyclo[3.2.0]heptanes. nih.gov Palladium catalysis has also been employed in a C(sp³)–H activation cascade to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.gov

The introduction of substituents can also be achieved through enzymatic transformations. For example, the bioreduction of various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones using hydroxysteroid dehydrogenase has been demonstrated, providing access to chiral alcohols. nih.gov

Table 2: Examples of Other Synthetic Methodologies for Substituted Bicyclo[3.2.0]heptenone Derivatives

Method Starting Materials Key Reagents/Conditions Product Type Ref.
Organophotoredox [2+2] Cycloaddition Aryl bis-enone derivatives with chiral oxazolidinone Eosin Y, LiBr, iPr₂NEt, visible light Enantioenriched, highly substituted bicyclo[3.2.0]heptanes mdpi.com
Phosphine-Mediated Tandem [3+2] Cyclization/Wittig Reaction Alkynone and 3-aroylcoumarins Phosphine 2-Chromanone-fused bicyclo[3.2.0]heptenones bohrium.com
Palladium-Catalyzed C-H Activation Bicyclo[1.1.1]pentane carboxylic acids, aryl iodides Pd(OAc)₂, MPAA or pyridone-amine ligand Arylated or non-arylated bicyclo[3.2.0]heptane lactones rsc.orgnih.gov
Intramolecular Ketene-Alkene Cycloaddition 4-Alkynyl-3-isopropoxycyclobutenedione derivatives Thermolysis (e.g., toluene, 110 °C) 1-Alkynylbicyclo[3.2.0]hept-2-en-7-ones acs.org
Gold(I)-Catalyzed Three-Component Reaction Propargyl esters, aldehydes, ethyl vinyl ether Au(I) catalyst Highly functionalized bicyclo[3.2.0]heptanes nih.gov
Alkoxide-Induced Ring Opening 7-Methyl-7-vinyl substituted bicyclo[3.2.0]heptenone Sodium methoxide (B1231860) or potassium tert-butoxide 2-Vinyl-substituted 3-cycloalkene-1-carboxylic acid esters beilstein-journals.org
Bioreduction (rac)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one Hydroxysteroid dehydrogenase, yeast alcohol dehydrogenase Chiral bicyclo[3.2.0]heptenols nih.gov

These diverse synthetic strategies underscore the versatility of the bicyclo[3.2.0]heptenone scaffold and provide chemists with a robust toolbox for the creation of a wide range of substituted and functionalized derivatives, paving the way for applications in various fields of chemical science.

Reactivity, Transformations, and Mechanistic Studies of the 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One System

Reactions Involving the Cyclobutanone (B123998) Moiety

The cyclobutanone portion of the molecule is a hub of reactivity, primarily centered around the carbonyl group and the inherent strain of the four-membered ring, which drives ring-opening and expansion reactions.

Nucleophilic Additions and Conjugate Additions to the Carbonyl Group

The carbonyl group in (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one is susceptible to nucleophilic attack. A significant area of study has been the bioreduction of the racemic ketone, which proceeds with high stereoselectivity. For instance, the use of alcohol dehydrogenases (ADHs) has been explored for the stereoselective reduction of the carbonyl. Horse liver alcohol dehydrogenase (HLADH) and the ADH from Thermoanaerobium brockii (TBADH) have been used in coupled-enzyme systems to achieve kinetic resolution. nih.gov Specifically, growing cultures of the yeast Saccharomyces cerevisiae can reduce (rac)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov This substrate non-specific and product enantioselective bioreduction highlights the utility of biocatalysis in accessing chiral building blocks from the bicyclic ketone. nih.gov

Addition of organometallic reagents, such as vinyllithium, to the carbonyl group of related bicyclo[3.2.0]heptenone systems serves as a key step in tandem reaction sequences. This nucleophilic addition generates a tertiary alcohol intermediate, which can then undergo further rearrangements.

Ring-Opening and Ring-Expansion Reactions (e.g., Oxy-Cope Rearrangements, Baeyer-Villiger Oxidations)

The strain within the cyclobutane (B1203170) ring makes the bicyclo[3.2.0]heptenone system a prime candidate for ring-expansion and ring-opening reactions. The Baeyer-Villiger oxidation is a prominent example, converting the cyclobutanone into isomeric lactones. This transformation has been extensively studied using both chemical reagents and biocatalysts. Baeyer-Villiger monooxygenases (BVMOs) from various microbial sources have demonstrated high regio- and enantioselectivity in the oxidation of bicyclo[3.2.0]hept-2-en-6-one. researchgate.net These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group to yield valuable chiral lactones, such as (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one (a Corey's lactone) and its regioisomer, (-)-(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one. rsc.org

The choice of biocatalyst can direct the selectivity of the oxidation. For example, fungi such as Fusarium sp. tend to produce the (+)-(1R,5S)-lactone, while Aspergillus species can yield the enantiomeric (-)-(1S,5R)-lactone from the racemic ketone. rsc.org The temperature has also been shown to affect the enantioselectivity of BVMO-catalyzed oxidations. researchgate.net

Table 1: Biocatalytic Baeyer-Villiger Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one

Biocatalyst Major Product(s) Reference
Aspergillus amazonicus (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one rsc.org
Fusarium solani (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one rsc.org
2,5-diketocamphane-monooxygenase (2,5-DKCMO) (1S,5R)-lactone and (1R,5S)-lactone researchgate.net
Pseudomonas aeruginosa BVMO 2-oxabicyclo[3.3.0]oct-6-en-3-one / 3-oxabicyclo[3.3.0]oct-6-en-2-one rsc.org
Streptomyces coelicolor BVMOs 2-oxabicyclo[3.3.0]oct-6-en-3-one / 3-oxabicyclo[3.3.0]oct-6-en-2-one rsc.org

Ring expansion can also be induced under strong acidic conditions. When dissolved in fluorosulfonic acid (FSO₃H), bicyclo[3.2.0]hept-2-en-6-one rearranges to give protonated 1-acetylcyclopentadiene. researchgate.net This represents a two-carbon ring expansion and fragmentation of the original bicyclic system. researchgate.net

Furthermore, the system is amenable to Oxy-Cope rearrangements. Following the nucleophilic addition of a vinyl group to the carbonyl, the resulting 1,5-dien-3-ol intermediate can undergo a imist.maimist.ma-sigmatropic rearrangement. acs.org This reaction has been exploited in the synthesis of larger bicyclic systems, such as bicyclo[4.2.1]nonenones and the highly strained bicyclo[5.2.1]decenones, from related bicyclo[3.2.0]heptenone precursors. researchgate.net

Transformations at the Cyclopentene (B43876) Olefinic Bond

The double bond in the five-membered ring provides another site for diverse chemical transformations, including electrophilic additions and cycloadditions.

Electrophilic and Radical Additions

The cyclopentene double bond readily undergoes electrophilic addition reactions. The bromination of bicyclo[3.2.0]hept-2-en-6-one has been shown to be highly stereospecific. rsc.orgrsc.org The reaction, conducted in various solvents, yields 2-exo-bromo-3-endo-substituted bicycloheptanones. rsc.orgrsc.org This stereochemical outcome is rationalized by the preferential formation of a bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. rsc.org Subsequent attack by a nucleophile (e.g., bromide, acetate (B1210297), or methanol) occurs at the C-3 position from the endo-face to give the observed product. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

While the enone system itself can be formed via an intramolecular [2+2] photocycloaddition, the cyclopentene double bond can participate in further cycloaddition reactions. researchgate.netgoogle.com For instance, the addition of dichlorocarbene, generated from chloroform (B151607) and a base, to the double bond of a protected derivative of bicyclo[3.2.0]hept-2-en-6-one has been reported. dergipark.org.tr This reaction forms a dichlorocyclopropane ring fused to the cyclopentane (B165970), creating a tricyclo[4.2.0.0²,⁴]octane system. dergipark.org.tr

The potential for 1,3-dipolar cycloadditions has also been considered as a powerful tool for constructing five-membered heterocyclic rings. imist.ma While specific studies on this compound are not extensively detailed, the general reactivity pattern of such strained olefins suggests they are viable dipolarophiles for reactions with dipoles like diazomethane (B1218177) or nitrones. researchgate.netimist.ma

Photochemical and Thermal Rearrangements

The strained bicyclic system is sensitive to both light and heat, leading to a variety of skeletal rearrangements. Photochemical reactions, particularly intramolecular [2+2] cycloadditions, are a cornerstone of the synthesis of the bicyclo[3.2.0]heptane core. researchgate.net Irradiation of a suitable acyclic precursor can lead to the formation of the fused ring system. Conversely, irradiation of the bicyclic ketone itself can induce rearrangements. For example, related trimethylated bicyclo[3.2.0]hept-en-ones undergo a 1,3-acyl migration upon irradiation. researchgate.net

Thermal rearrangements also provide pathways to different isomeric structures. For example, thermolysis can induce a Cope rearrangement in derivatives of 6-vinylbicyclo[3.1.0]hex-2-enes to furnish the bicyclo[3.2.1]octadiene skeleton. acs.org The parent bicyclo[3.2.0]heptenyl system itself can undergo an intramolecular thermal rearrangement to the thermodynamically more stable bicyclo[2.2.1]heptenyl system. nih.gov The thermal behavior is often complex, with multiple reaction channels such as rsc.orgimist.ma-sigmatropic shifts and diradical-mediated fragmentations being possible, depending on the substitution pattern.

Norrish Type I and II Reactions

The Norrish reaction is a significant photochemical process for ketones and aldehydes, categorized into Type I and Type II pathways. wikipedia.org The Norrish Type I reaction involves the photochemical homolytic cleavage of the α-carbon bond adjacent to the carbonyl group. wikipedia.org This α-scission creates two free radical intermediates, an acyl radical and an alkyl radical. scispace.com Subsequent reactions of these fragments can include recombination, decarbonylation to form a new C-C bond, or abstraction of a proton to yield a ketene (B1206846) and an alkane. wikipedia.org

The Norrish Type II reaction is a photochemical intramolecular process where the excited carbonyl group abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This intermediate can then undergo fragmentation (β-scission) to produce an enol and an alkene, or it can cyclize via intramolecular recombination to form a substituted cyclobutane, a process known as the Norrish–Yang reaction. wikipedia.org

While these reactions are fundamental in photochemistry, their application has been explored in the synthesis of complex natural products. scispace.com For instance, a tandem photochemical process involving a [2+2] cycloaddition followed by a Norrish Type I/γ-hydrogen transfer reaction has been considered for related cyclopentenone substrates. researchgate.net In the context of bicyclic systems, the irradiation of a bicyclic aldehyde featuring a norbornanone framework has been shown to proceed through a Norrish Type I reaction to generate key intermediates for total synthesis. scispace.com Photochemical studies on bicyclo[3.2.0]hept-3-en-2-ones, isomers of the title compound, show they can photoisomerize to bicyclo[2.2.1]hept-2-en-7-ones, indicating the susceptibility of this bicyclic system to photochemical rearrangements. oup.comacs.org

Sigmatropic Rearrangements

The bicyclo[3.2.0]heptene framework is known to undergo thermally induced sigmatropic rearrangements, which are crucial for accessing different bicyclic systems. The intramolecular thermal rearrangement of the bicyclo[3.2.0]heptenyl system to the bicyclo[2.2.1]heptenyl system is a well-documented transformation. acs.org This reaction is classified as a nih.govrsc.org-sigmatropic carbon migration. mdpi.comresearchgate.net Studies focusing on stereochemistry, kinetics, and computational analysis support a mechanism involving transient diradical intermediates that traverse relatively flat potential energy surfaces. researchgate.net

For the bicyclo[3.2.0]hept-2-ene system, nih.govrsc.org-carbon shifts represent the predominant thermal reaction pathway. mdpi.com A key study on the rearrangement of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate to exo-norbornenyl acetate demonstrated that the reaction proceeds with a clean inversion of the configuration at the migrating carbon atom. acs.org This stereochemical outcome is consistent with the predictions of orbital symmetry rules for a suprafacial nih.govrsc.org-sigmatropic shift. acs.org In some synthetic routes, the formation of the bicyclo[3.2.0]heptenone core itself involves a rsc.orgrsc.org-sigmatropic (Claisen) rearrangement as a key step following an initial hetero-Diels-Alder cycloaddition. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in Reactions of the Bicyclo[3.2.0]hept-2-en-6-one Scaffold

The rigid, fused-ring structure of bicyclo[3.2.0]hept-2-en-6-one provides an excellent platform for stereocontrolled reactions, enabling the synthesis of complex molecules. nih.govmdpi.com The inherent strain and defined geometry of the scaffold dictate the facial selectivity of various transformations.

A prominent example is the electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. rsc.org This reaction yields 2-exo-bromo-3-endo-substituted bicycloheptanones with high stereospecificity. rsc.org This outcome is attributed to the preferential formation of the intermediate bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. rsc.org

Similarly, the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one occurs with significant selectivity, a phenomenon explained by the conformational preferences of the adjacent ketone ring in the protonated epoxide intermediate. rsc.org Another highly selective transformation is the N-bromosuccinimide (NBS)-induced lactonization, which demonstrates the unique reactivity conferred by the proximity of the carbonyl group and the double bond to the same bridgehead carbon. acs.org

The carbonyl group itself is a handle for diastereoselective manipulations. The reduction of 2-chromanone-fused bicyclo[3.2.0]heptenones with sodium borohydride (B1222165) generates a diastereomeric mixture of secondary alcohols, while subsequent hydrogenation can furnish the corresponding heptenone with excellent diastereoselectivity. bohrium.com Furthermore, stereoselective ring-opening reactions of substituted bicyclo[3.2.0]heptenones can be induced by alkoxides, providing vicinally disubstituted cycloalkene derivatives. beilstein-journals.org The stereochemistry of the products in these reactions can often be determined through detailed NMR analysis, where the chemical shifts of substituents are indicative of their exo or endo configuration. beilstein-journals.org The development of new synthetic methods, such as phosphine-mediated tandem cyclizations, has enabled the synthesis of complex fused bicyclo[3.2.0]heptenones with remarkable regio- and diastereoselectivity. bohrium.com

Biocatalytic Transformations of Bicyclo[3.2.0]heptenones

Biocatalysis offers a powerful strategy for the asymmetric transformation of bicyclo[3.2.0]heptenones, providing access to enantiomerically pure alcohols and lactones that are valuable building blocks in synthesis. nih.govmdpi.comnih.gov These transformations are primarily centered on two types of enzymatic reactions: ketone reduction by alcohol dehydrogenases (ADHs) and Baeyer-Villiger oxidation by monooxygenases.

The bioreduction of racemic (±)-bicyclo[3.2.0]hept-2-en-6-one has been extensively studied using whole-cell biocatalysts and isolated enzymes. rsc.orgrsc.org Baker's yeast (Saccharomyces cerevisiae) was famously shown to reduce the racemic ketone in a process described as "substrate non-specific and product enantioselective". nih.govresearchgate.net It reduces both enantiomers of the ketone to produce a mixture of 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. nih.govrsc.orgpsu.edu

In contrast, other fungi exhibit greater selectivity. Curvularia lunata and Mortierella ramanniana selectively reduce one enantiomer, yielding the 6-endo-alcohol and leaving the unreacted, optically active bicycloheptenone of the opposite configuration. nih.govrsc.orgpsu.edu This kinetic resolution is a highly effective method for obtaining both enantiopure alcohol and ketone. psu.edursc.org Isolated enzymes, including horse liver alcohol dehydrogenase (HLADH) and various hydroxysteroid dehydrogenases (HSDH), have also been employed, often in coupled-enzyme systems to ensure efficient recycling of the required NAD(P)H cofactor. nih.govmdpi.com

Table 1: Bioreduction of Bicyclo[3.2.0]hept-2-en-6-one Derivatives This table summarizes representative biocatalytic reductions of the bicyclo[3.2.0]heptenone scaffold using various microorganisms and enzymes.

Substrate Biocatalyst Major Product(s) Enantiomeric Excess (e.e.) Reference(s)
(±)-Bicyclo[3.2.0]hept-2-en-6-one Baker's Yeast (S. cerevisiae) 6-exo-(1R,5S,6S)-alcohol & 6-endo-(1S,5R,6S)-alcohol 84% (exo), 88% (endo) nih.gov, psu.edu, rsc.org
(±)-Bicyclo[3.2.0]hept-2-en-6-one Curvularia lunata 6-endo-(1S,5R,6S)-alcohol & (1R,5S)-ketone >95% (alcohol) nih.gov, psu.edu
(±)-Bicyclo[3.2.0]hept-2-en-6-one Mortierella ramanniana 6-endo-(1S,5R,6S)-alcohol & (1R,5S)-ketone >95% (alcohol) nih.gov, nih.gov, psu.edu
(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one Mortierella ramanniana (6S)-endo-alcohol & (6S)-exo-alcohol High rsc.org
(±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one 3α,20β-HSDH (6S)-endo-alcohol & recovered optically active ketone High rsc.org
(±)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-one HSDH-YADH coupled system (1R,5S)-7-endo-chloro-6-endo-ol 82% nih.gov, mdpi.com
(±)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one HSDH-HLADH co-immobilized (1R,5S)-7,7-dichloro-6-endo-ol 95% nih.gov, mdpi.com

Another key biocatalytic route is the enantioselective Baeyer-Villiger oxidation of the bicyclic ketone to the corresponding lactones, 2-oxabicyclo[3.3.0]oct-6-en-3-one (a precursor to Corey's lactone) and 3-oxabicyclo[3.3.0]oct-6-en-2-one. acs.orgresearchgate.netlookchem.com This transformation is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are found in a wide range of fungi. acs.org Screening of fungal strains revealed that different genera can produce opposite enantiomers of the lactone product with varying degrees of enantioselectivity. acs.orgresearchgate.net For example, isolates of Fusarium sp. tend to produce the (+)-(1R,5S)-lactone, whereas strains like Aspergillus amazonicus yield the (–)-(1S,5R)-lactone. researchgate.net

Table 2: Baeyer-Villiger Oxidation of (±)-Bicyclo[3.2.0]hept-2-en-6-one This table shows the products from the Baeyer-Villiger oxidation of the racemic ketone by different fungal strains.

Biocatalyst (Fungal Strain) Major Lactone Product Enantiomeric Excess (e.e.) Reference(s)
Fusarium sp. (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one Not specified researchgate.net
Aspergillus amazonicus (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one 70% researchgate.net
Aspergillus terricola (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one Not specified researchgate.net

Computational and Theoretical Investigations of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One Reactivity and Structure

Conformational Analysis and Strain Energy Calculations

The fusion of a cyclopentene (B43876) and a cyclobutane (B1203170) ring in (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one results in significant ring strain, a key determinant of its chemical behavior. Computational methods are instrumental in quantifying this strain and analyzing the molecule's preferred conformations.

The bicyclo[3.2.0]heptane skeleton inherently possesses substantial ring strain arising from its fused ring system. To alleviate some of this strain, the cyclobutane ring is not planar but adopts a puckered conformation. This puckering is characterized by a dihedral angle of 20° between the C1-C2 and C3-C4 planes, which helps to reduce eclipsing interactions between adjacent hydrogen atoms, albeit at the cost of increased angle strain at the bridgehead carbons.

Strain energy calculations, often employing homodesmotic reactions, provide a quantitative measure of the energetic cost of this strained geometry compared to a strain-free reference compound. For the related bicyclo[3.2.0]hept-2-ene, strain energy has been calculated to be in the range of 29.0 to 30.8 kcal·mol⁻¹ using various computational methods. swarthmore.edu For trans-bicyclo[3.2.0]hept-6-ene derivatives, the strain energy is estimated to be around 69 kcal·mol⁻¹. This high strain energy is a driving force for many of the reactions that this class of compounds undergoes.

Calculated Strain Energies for Bicyclo[3.2.0]heptane Systems
CompoundMethodCalculated Strain Energy (kcal·mol⁻¹)Reference
bicyclo[3.2.0]hept-2-eneW1BD29.0 swarthmore.edu
bicyclo[3.2.0]hept-2-eneG-429.9 swarthmore.edu
bicyclo[3.2.0]hept-2-eneCBS-APNO29.8 swarthmore.edu
bicyclo[3.2.0]hept-2-eneCBS-QB329.2 swarthmore.edu
bicyclo[3.2.0]hept-2-eneM062X/6-31+G(2df,p)30.8 swarthmore.edu
trans-bicyclo[3.2.0]hept-6-ene derivativesHomodesmotic reactions~69

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure and bonding characteristics of this compound. These studies reveal the subtle interplay of conjugation, hyperconjugation, and strain on the molecule's electronic properties.

The presence of the α,β-unsaturated ketone (enone) moiety leads to partial conjugation between the C2=C3 double bond and the C6=O carbonyl group. DFT calculations have shown that this conjugation results in a reduced C=O bond order of 1.25, compared to a typical value of 1.34 in isolated ketones, indicating resonance delocalization of the π-electrons.

Furthermore, Natural Bond Orbital (NBO) analysis has quantified a significant hyperconjugative interaction between the σ orbital of the C1-C7 bond and the π* antibonding orbital of the C6=O group. This interaction provides a stabilization energy of 8.2 kcal·mol⁻¹, further influencing the reactivity of the carbonyl group.

The molecular electrostatic potential (MEP) surface, another output of quantum chemical calculations, highlights the distribution of electron density within the molecule. For this compound, the MEP shows an increased electron density at the C3 position, with a calculated value of -0.32 e, compared to -0.18 e in classical enones. This enhanced nucleophilicity at the β-carbon of the enone system is a key factor in directing the regioselectivity of certain reactions.

Selected DFT-Calculated Electronic Properties of this compound
PropertyCalculated ValueComparison/SignificanceReference
C=O Bond Order1.25Reduced from 1.34 in isolated ketones, indicating conjugation.
Hyperconjugative Stabilization (σ(C1-C7) → π*(C6=O))8.2 kcal·mol⁻¹Significant electronic stabilization influencing reactivity.
Molecular Electrostatic Potential at C3-0.32 eIncreased electron density compared to classical enones (-0.18 e), indicating enhanced nucleophilicity.

Mechanistic Elucidation of Key Transformations via Transition State Modeling

Computational modeling of reaction mechanisms, particularly the identification and characterization of transition states, provides a deeper understanding of the factors controlling the kinetics and selectivity of chemical transformations involving this compound.

One of the most studied reactions of this compound is the Baeyer-Villiger oxidation, which can lead to two regioisomeric lactones, often referred to as the "normal" and "abnormal" products. Theoretical studies using DFT have been employed to investigate the chemo- and regioselectivity of this reaction, for instance with hydrogen peroxide. imist.maimist.ma These studies model the reaction pathway, calculating the activation energies for the formation of the different possible transition states leading to the observed products. The calculated energy barriers can then be used to predict the major product under a given set of conditions. The formation of the "abnormal" lactone, often favored in enzymatic reactions, highlights the subtle electronic and steric factors that can be elucidated through transition state analysis. rsc.orgau.dkchimia.chnih.govwhiterose.ac.uk

Photochemical reactions, such as the [2+2] photocycloaddition, are another important class of transformations for this molecule. researchgate.net Computational studies, including DFT and time-dependent DFT (TD-DFT), can model the excited state potential energy surfaces to understand the mechanism and stereochemical outcome of these reactions. mdpi.com For instance, in the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, DFT calculations have supported a proposed mechanism involving a syn-closure pathway leading to the observed cis-anti diastereoisomers. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. idc-online.comliverpool.ac.uknih.gov For this compound and its derivatives, methods like the Gauge-Including Atomic Orbital (GIAO) approach at the B3LYP/6-31G+(d,p) level of theory can be used to calculate the expected chemical shifts. researchgate.net These predictions can aid in the assignment of complex spectra and in distinguishing between different stereoisomers.

Illustrative Example of a Computational NMR Prediction Approach
Spectroscopic TechniqueComputational MethodTypical Basis SetApplicationReference
¹H and ¹³C NMRGIAO-DFT6-31G+(d,p) or largerPrediction of chemical shifts for structure verification and isomer differentiation. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Time-dependent DFT (TD-DFT) has emerged as a reliable method for calculating the CD spectra of organic molecules. nih.govresearchgate.net The process typically involves a conformational search to identify the low-energy conformers of the molecule, followed by TD-DFT calculations on each conformer to generate the predicted CD spectrum. The weighted average of the spectra of the individual conformers then provides the final predicted spectrum, which can be compared with experimental data to determine the absolute configuration of the chiral centers. While a specific TD-DFT study for this compound is not detailed in the provided search results, the methodology is well-established for similar bicyclic ketones. researchgate.net

Molecular Dynamics Simulations for Reactivity and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics, interactions with solvent molecules, and the influence of these factors on reactivity. researchgate.net

For reactions in solution, the explicit inclusion of solvent molecules in MD simulations can be crucial for accurately modeling the reaction environment. These simulations can provide insights into how solvation affects the stability of reactants, transition states, and products, thereby influencing the reaction kinetics and thermodynamics.

A notable application of MD simulations in the context of this compound is the study of its enzyme-catalyzed reactions. For example, MD simulations have been used to investigate a flavin-based supramolecular catalyst for the Baeyer-Villiger oxidation of this ketone. The simulations can reveal details about the binding of the substrate to the catalyst, the conformational changes that occur during the reaction, and the role of specific interactions in determining the reaction's efficiency and selectivity.

Synthetic Utility of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One As a Chiral Building Block

Precursor to Enantiomerically Pure Complex Natural Products and Analogues

The enantiopure nature of (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one makes it an exceptional precursor for the total synthesis of complex natural products and their analogues, where precise stereochemical control is paramount. Its utility is particularly notable in the synthesis of prostaglandins (B1171923) and various insect pheromones.

The bicyclo[3.2.0]heptenone framework is a classic synthon for prostaglandins, a class of biologically active lipid compounds. Chemoenzymatic strategies have been developed to access key prostaglandin (B15479496) intermediates like PGF2α and PGA₂ from this starting material. mdpi.comnih.gov The process often involves the enzymatic reduction of the racemic bicyclo[3.2.0]hept-2-en-6-one to resolve the enantiomers, providing the necessary stereochemistry for the target prostaglandin. mdpi.compsu.edu For instance, various fungi and yeasts, such as Mortierella ramanniana, have been successfully employed for the stereoselective reduction of the ketone. psu.edu

Beyond prostaglandins, this chiral building block is instrumental in synthesizing insect pheromones like grandisol (B1216609), lineatin, and filifolone. orgsyn.orgacs.orgcapes.gov.br These syntheses leverage the bicyclic structure as a template, which can be selectively modified to achieve the target molecules. acs.orgresearchgate.net A general approach involves the preparation of substituted bicyclo[3.2.0]hept-3-en-6-ones, which serve as pivotal intermediates for these pheromones. orgsyn.orgresearchgate.net

The table below summarizes the application of the bicyclo[3.2.0]hept-2-en-6-one scaffold in the synthesis of various natural products.

Target Natural ProductKey Intermediate Derived from Bicyclo[3.2.0]hept-2-en-6-oneSynthetic Approach
Prostaglandins (PGE₂, PGF₂α)6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-olBioreduction using yeasts or fungi to achieve kinetic resolution, followed by chemical transformations. mdpi.comnih.govpsu.edu
Grandisol1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneStereoselective total synthesis from the pivotal bicyclic intermediate. orgsyn.orgresearchgate.net
Lineatin1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneUtilisation of the common bicyclic intermediate for a stereoselective synthesis pathway. orgsyn.orgresearchgate.net
FilifoloneBicyclo[3.2.0]hept-3-en-6-one derivativesApplication of the bicyclic framework as a starting material for the synthesis. orgsyn.org
RaikovenalBicyclo[3.2.0]hept-2-en-6-one derivativesAmenable to selective manipulations to prepare the target molecule. acs.orgcapes.gov.br

Scaffold for the Construction of Structurally Diverse Polycyclic Systems

The inherent ring strain of the bicyclo[3.2.0]hept-2-en-6-one framework makes it an excellent substrate for rearrangement and ring-expansion reactions, providing access to a diverse range of polycyclic systems. researchgate.net

One significant application is the acid-catalyzed, two-carbon ring expansion to form cycloheptenone and cycloheptadienone (B157435) derivatives. researchgate.net When dissolved in strong acids like FSO₃H, bicyclo[3.2.0]heptan-6-one, a related saturated analogue, cleanly isomerizes to cyclohept-2-enone. researchgate.net However, the unsaturated bicyclo[3.2.0]hept-2-en-6-one itself rearranges under these conditions to give protonated 1-acetylcyclopentadiene. researchgate.net This demonstrates the subtle yet profound influence of the double bond on the rearrangement pathway.

The framework is also a key precursor for the synthesis of bicyclo[3.3.0]octane systems, such as the Corey lactones (e.g., 2-oxabicyclo[3.3.0]oct-6-en-3-one), which are themselves crucial intermediates in prostaglandin synthesis. researchgate.net This transformation is typically achieved through a Baeyer-Villiger oxidation of the ketone. researchgate.netresearchgate.net Various microorganisms, including fungi like Aspergillus amazonicus, can catalyze this oxidation enantioselectively. researchgate.net

Furthermore, the bicyclo[3.2.0]heptenone core has been ingeniously used to construct angularly fused triquinanes. acs.orgacs.org This is accomplished through a tandem sequence involving an alkoxy-Cope ring expansion followed by a transannular ring closure, a powerful strategy for building complex polycyclic structures from a relatively simple starting material. acs.org

Starting ScaffoldReaction TypeResulting Polycyclic SystemKey Reagents/Conditions
Bicyclo[3.2.0]heptan-6-oneAcid-catalyzed rearrangementCyclohept-2-enoneStrong acids (e.g., FSO₃H) researchgate.net
Bicyclo[3.2.0]hept-2-en-6-oneBaeyer-Villiger Oxidation2-Oxabicyclo[3.3.0]oct-6-en-3-one (Corey's lactone)Fungi (Aspergillus amazonicus) or BVMO enzymes researchgate.netresearchgate.net
1-Alkynylbicyclo[3.2.0]hept-2-en-7-onesAlkoxy-Cope/Transannular Ring ClosureAngular TriquinanesAlkenyllithium reagents acs.orgacs.org
(±)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneCleavage and cyclizationEnantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-onesChiral α-methylbenzylamine researchgate.net

Application in Stereoselective Synthesis of Advanced Molecular Intermediates

Beyond its direct use in synthesizing natural products, this compound is a cornerstone for the stereoselective preparation of advanced molecular intermediates. These intermediates possess versatile functional groups and defined stereochemistry, making them highly valuable for further synthetic elaborations. aaronchem.commdpi.com

A notable application is the synthesis of chiral β-amino alcohols. For example, racemic cis-7-aminobicyclo[3.2.0]hept-2-en-6-ol was prepared via a [2+2] cycloaddition of phthalimidoketene with cyclopentadiene, followed by reduction and deprotection. arkat-usa.org This racemic amino alcohol could then be resolved using L-aspartic acid to furnish the enantiopure compound, which has potential as a new chiral ligand or auxiliary in asymmetric catalysis. arkat-usa.org

The ketone also serves as a starting point for creating chalcone-like compounds. tandfonline.com Through a base-catalyzed Claisen-Schmidt condensation with various aldehydes, a series of new chalcone (B49325) derivatives incorporating the bicyclo[3.2.0]heptene framework have been synthesized in high yields. tandfonline.com These compounds are of interest as they merge the structural features of the bicyclic system with the chalcone motif, which is known for a broad spectrum of biological activities. tandfonline.com

Moreover, various substituted bicyclo[3.2.0]heptenone derivatives serve as crucial intermediates. For instance, the kinetic resolution of racemic bicyclic ketones through bioreduction with enzymes like hydroxysteroid dehydrogenase (HSDH) or yeast alcohol dehydrogenase (YADH) yields both optically active alcohols and the unreacted enantiopure ketone. mdpi.comnih.gov These resolved products, such as (1R,5S)-7-endo-chlorobicyclo[3.2.0]-hept-2-en-6-endo-ol and the corresponding unreacted (1S,5R)-ketone, are advanced intermediates for separate, enantiomer-specific synthetic routes. mdpi.com

Intermediate ClassSynthetic MethodStarting MaterialSignificance of Intermediate
Chiral β-Amino Alcohols[2+2] Cycloaddition, reduction, deprotection, resolutionPhthalimidoglycolyl chloride, cyclopentadienePotential C1-symmetric chiral ligands for asymmetric catalysis. arkat-usa.org
Chalcone DerivativesClaisen-Schmidt Condensationcis-Bicyclo[3.2.0]hept-2-en-6-one, various aldehydesIntermediates for heterocyclic synthesis and potential biological activity. tandfonline.com
Enantiopure Halogenated Bicyclic Alcohols/KetonesEnzymatic Kinetic ResolutionRacemic 7-chloro or 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-oneEnantiomerically pure synthons for prostaglandins and other complex molecules. mdpi.com
Milbemycin IntermediateHenry reaction, esterification(1R, 5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-oneChiral intermediate for the synthesis of milbemycin analogues. google.com

Development of New Synthetic Methodologies Utilizing the Bicyclo[3.2.0]hept-2-en-6-one Framework

The unique structural and electronic properties of the bicyclo[3.2.0]hept-2-en-6-one skeleton have spurred the development of novel synthetic methodologies. Its reactivity has been harnessed to pioneer new ways of forming complex carbocyclic and heterocyclic systems.

One of the most elegant methodologies is the intramolecular [2+2] cycloaddition of unsaturated ketene (B1206846) intermediates to form the bicyclo[3.2.0]heptenone core itself. orgsyn.org This process, which avoids photochemical steps, involves generating an α,β-unsaturated ketene that undergoes a thermal cyclization, providing a practical and selective route to the bicyclic system. orgsyn.orgacs.org

The framework has also been central to the development of tandem reactions. For example, a powerful tandem alkoxy-Cope rearrangement followed by a transannular ring closure was developed using 1-alkynylbicyclo[3.2.0]heptenone derivatives. acs.org This sequence allows for the rapid construction of complex angular triquinanes from simpler bicyclic precursors. The strain energy of the initial system is a key driving force for the reaction. acs.org

More recently, gold-catalyzed reactions have been developed using substrates that form bicyclo[3.2.0]heptenones. The Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes produces bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org Density functional theory (DFT) calculations suggest a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement is the most probable pathway for this transformation. acs.org

These examples highlight how the bicyclo[3.2.0]hept-2-en-6-one framework has not only been a passive scaffold but an active participant in the discovery and refinement of modern synthetic methods.

Future Perspectives and Emerging Research Avenues for 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant research into greener synthetic routes for valuable synthons like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one. A primary focus has been the use of biocatalysis, which employs enzymes or whole-cell systems to perform reactions with high selectivity under mild, environmentally friendly conditions.

Detailed research has demonstrated the utility of various microorganisms and isolated enzymes for the synthesis and transformation of this bicyclic ketone. Dehydrogenase enzymes found in whole-cell preparations of fungi and yeasts, such as Curvularia lunata and Mortierella ramanniana, can reduce the racemic ketone to produce optically active alcohols and the desired enantiomerically pure ketone. rsc.org Specifically, these organisms can be used for the kinetic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one. mdpi.com For instance, a pilot-scale process using M. ramanniana has been developed to produce 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol, leaving behind the valuable (+)-(1R,5S)-ketone substrate. mdpi.com

Another key class of enzymes, Baeyer-Villiger Monooxygenases (BVMOs), are being explored for the enantioselective oxidation of the racemic ketone into its corresponding lactones. nih.govresearchgate.netfishersci.no Recombinant E. coli expressing BVMOs have been successfully used in fed-batch processes to produce regioisomeric lactones on a significant scale. nih.gov The use of enzyme complexes, such as the modular assembly of Phosphite Dehydrogenase (PTDH) and Phenylacetone Monooxygenase (PAMO), offers a sophisticated approach to cofactor regeneration, a crucial element for the sustainability of these biocatalytic systems.

Beyond biocatalysis, efforts are being made to develop efficient chemical syntheses that avoid harsh conditions, such as photochemical steps. arkat-usa.org Methodologies utilizing catalysts like β-cyclodextrin in aqueous-ethanolic media represent a move towards metal-free, one-pot syntheses at room temperature, aligning with the principles of green chemistry. nih.gov Similarly, the use of microwave irradiation in conjunction with non-toxic catalysts like bismuth chloride (BiCl3) is being explored to shorten reaction times and improve yields in a greener fashion. nih.govscielo.org.bo

Summary of Biocatalytic Systems for Bicyclo[3.2.0]hept-2-en-6-one
Biocatalyst TypeSpecific ExampleTransformationKey FindingReference
Whole-Cell (Fungi)Mortierella ramannianaKinetic Resolution (Reduction)Produces optically active endo-alcohol and enantioenriched ketone. rsc.org
Whole-Cell (Yeast)Bakers' Yeast (S. cerevisiae)ReductionProduces a mix of exo- and endo-alcohols. rsc.org
Isolated Enzyme (BVMO)BVMOAf1 from Aspergillus fumigatusBaeyer-Villiger OxidationCatalyzes oxidation to regioisomeric lactones with high enantioselectivity. researchgate.net
Recombinant Whole-Cell (BVMO)E. coli expressing CHMOBaeyer-Villiger OxidationSuccessful scale-up to 55-L bioreactors for lactone production. nih.gov
Enzyme ComplexPTDH–PAMOCofactor Regeneration for BVMOModular assembly allows for efficient cofactor recycling in biotransformations.

Exploration of Unprecedented Reactivity and Novel Rearrangement Pathways

The strained bicyclo[3.2.0]heptane framework is a reservoir of potential energy, making it a fascinating substrate for discovering novel chemical transformations. Research into its reactivity has uncovered a variety of rearrangement pathways that lead to diverse and structurally complex products.

Acid-catalyzed rearrangements have been shown to convert bicyclo[3.2.0]heptanone derivatives into seven-membered rings. cdnsciencepub.com For example, in strong acids like fluorosulfonic acid (FSO3H), bicyclo[3.2.0]hept-2-en-6-one itself rearranges to form protonated 1-acetylcyclopentadiene. cdnsciencepub.com Computational studies using density functional theory (DFT) have been employed to map the potential energy surfaces of these isomers and understand the barriers and mechanisms of their interconversions, such as the ring-opening to cycloheptatetraene.

Other notable transformations include:

Prins-Pinacol Rearrangement : This sequence has been utilized in the total synthesis of complex natural products, where the bicyclo[3.2.0]heptenone scaffold serves as the starting point for constructing intricate polycyclic systems.

Alkoxy-Cope Rearrangement : A tandem alkoxy-Cope ring expansion followed by a transannular ring closure has been developed to convert 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones into angular triquinanes.

Cycloreversion : An unprecedented stereoselective [2+2] cycloreversion of certain bicyclo[3.2.0]hept-2-en-6-one derivatives has been reported, yielding linear polyene ketones.

Gold(I)-Catalyzed Cycloisomerization : This method allows for the synthesis of the bicyclo[3.2.0]hept-6-en-2-one core through a skeletal rearrangement of tethered 1,6-enyne systems. acs.org

These explorations are not merely academic; they open up new synthetic disconnections and provide access to molecular frameworks that would be difficult to obtain through other means.

Key Rearrangement Pathways of the Bicyclo[3.2.0]heptenone Scaffold
Rearrangement TypeConditions/TriggerResulting StructureReference
Acid-Catalyzed Ring ExpansionStrong Acid (e.g., FSO3H)Cycloheptenone or 1-Acetylcyclopentadiene cdnsciencepub.com
Prins-Pinacol SequenceLewis AcidComplex polycyclic systems (e.g., Tetrahydrofurans)
Alkoxy-Cope Ring ExpansionAlkene/Alkyne Addition, ThermalBicyclo[6.3.0]undecadienediones, Triquinanes
[2+2] CycloreversionMetathesis CatalystLinear Polyene Ketones
Thermal RearrangementHeatBicyclo[2.2.1]heptenyl system acs.org
Gold(I)-Catalyzed CycloisomerizationAu(I) CatalystBicyclo[3.2.0]hept-6-en-2-ones acs.org

Design and Synthesis of Novel Derivatives with Enhanced Synthetic Utility

The functional handles present in this compound—a ketone, a double bond, and a strained bicyclic core—make it an ideal starting point for the synthesis of a wide array of derivatives. These new molecules are not only of interest for their own potential applications but also serve as more advanced intermediates for complex target synthesis.

Recent work has focused on creating derivatives with enhanced utility:

Lactones : Baeyer-Villiger oxidation of the ketone provides access to isomeric bicyclic lactones, which are themselves versatile building blocks for natural products like prostaglandins (B1171923). nih.govresearchgate.netacs.org Palladium-catalyzed C-H activation has also been used to generate highly substituted bicyclo[3.2.0]heptane lactones. rsc.org

Fused Heterocycles : The condensation of 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones (derived from the parent ketone) with 2-aminobenzenethiol leads to the formation of novel benzothiazole (B30560) compounds.

Diols : The parent ketone and its isomers can be converted into bicyclo[3.2.0]heptane-2-endo,7-endo-diols, which serve as chiral, rigid backbones potentially useful in the design of bidentate ligands for asymmetric synthesis.

Phosphine-Mediated Cyclizations : A tandem [3+2] cyclization/intramolecular Wittig reaction has been developed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones with high diastereoselectivity. bohrium.com

The development of stereoselective synthetic methods, such as organophotoredox-catalyzed [2+2] photocycloadditions using chiral auxiliaries, allows for the creation of enantioenriched and highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.comresearchgate.net

Examples of Synthesized Derivatives and Their Precursors
Derivative ClassSynthetic MethodPrecursorReference
Bicyclic LactonesBaeyer-Villiger OxidationThis compound nih.gov
BenzothiazolesCondensation/Cyclization7-Benzylidenebicyclo[3.2.0]hept-2-en-6-ones
Bicyclic DiolsReduction/HydroxylationBicyclo[3.2.0]hept-3-en-6-ones
Chromanone-fused BicyclesPhosphine-mediated Tandem ReactionAlkynone and Salicylaldehyde derivatives bohrium.com
Substituted Bicyclo[3.2.0]heptanesOrganophotoredox [2+2] CycloadditionAryl bis-enone derivatives mdpi.com

Integration of the Bicyclo[3.2.0]hept-2-en-6-one Scaffold into Complex Molecular Architectures (e.g., for self-assembly or framework construction)

The true power of a synthetic building block is demonstrated by its ability to be incorporated into larger, more complex molecular architectures. The this compound scaffold has proven to be a cornerstone in the total synthesis of numerous biologically active natural products. Its rigid, stereochemically defined structure allows for precise control over the spatial arrangement of functional groups in subsequent synthetic steps.

For example, Glaxo utilized (1R,5S)-bicyclo[3.2.0]heptenone on a large scale as a key intermediate for the enantioenriched synthesis of the Lycopodium alkaloids (–)-magellanine and (–)-magellaninone. Its value is also well-established in the synthesis of prostanoids and jasmonoids. arkat-usa.orgresearchgate.netacs.org The bicyclic ketone can be elaborated through oxidative expansion of the cyclobutanone (B123998) ring to furnish lactone precursors for Prostaglandin (B15479496) E2 (PGE2) and methyl jasmonate. arkat-usa.org

While the scaffold is a powerful tool for the covalent synthesis of discrete complex molecules, its application in the non-covalent construction of supramolecular structures is a less explored but promising research avenue. The rigid, three-dimensional nature of the bicyclo[3.2.0]heptane core makes it an intriguing candidate for designing molecular tectons for self-assembly or as a component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Future research may focus on functionalizing the scaffold with recognition motifs (e.g., hydrogen bonding sites, metal-coordinating ligands) to guide its assembly into ordered, higher-level structures with novel material properties.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthetic Design

The intersection of organic chemistry and artificial intelligence is creating powerful new tools for accelerating discovery. Machine learning (ML) and AI are poised to revolutionize how chemists approach synthesis, and a molecule with such diverse reactivity as this compound is an ideal subject for these technologies.

ML models are being developed to predict the outcomes of organic reactions with increasing accuracy. nih.govresearchgate.netnih.gov These models, often based on neural networks, can be trained on vast datasets of experimental reactions from patents and literature. nih.govresearchgate.netnih.gov By representing molecules and reactions in a way that the machine can understand (e.g., as graphs or unique "fingerprints"), these tools can learn the subtle patterns that govern reactivity. stanford.edu For bicyclo[3.2.0]hept-2-en-6-one, an ML model could be trained to:

Predict Reaction Outcomes : Given a set of reactants and conditions, the model could predict the major product, for instance, in a competitive reaction involving rearrangement versus substitution. A trained model was shown to correctly identify the major product in over 70% of cases from a list of self-generated candidates. nih.govresearchgate.netnih.gov

Guide Synthetic Design : By predicting the likelihood of success for various synthetic steps, AI can help chemists design more efficient and robust routes to complex derivatives or natural products. This reduces trial-and-error in the lab.

Optimize Biocatalysis : ML can be applied to optimize the conditions for the biocatalytic reactions described in section 7.1. It can help model and predict how changes in substrate, enzyme variant, or reaction conditions will affect yield and enantioselectivity, accelerating the development of industrial-scale green processes.

While the application of these tools specifically to this compound is still an emerging field, the foundational work has been laid, promising a future where synthesis is increasingly guided by intelligent prediction. mit.edu

Q & A

Q. Table 1. Key Reaction Parameters for Baeyer-Villiger Oxidation

ParameterOptimal RangeInstrumentation
Temperature30–45°CThermostatted bioreactor
pH7.0–9.0pH-stat system
Enzyme Loading5–10 mg/mLFluorogenic microplate reader

Q. Table 2. Computational Models for Regioselectivity Prediction

Model TypeSoftwareOutput Metric
DFT (B3LYP)GaussianΔG‡ (kcal/mol)
MD SimulationGROMACSRMSD (Å)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.